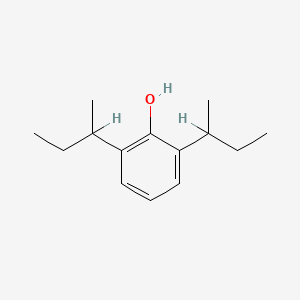

2,6-Di-sec-butylphenol

Description

Contemporary Relevance of Alkylphenolic Compounds in Chemical Science

Alkylphenolic compounds, a broad class of organic molecules characterized by a phenol (B47542) ring substituted with one or more alkyl groups, are of substantial interest in modern chemical science. chemsec.orguobasrah.edu.iq Their properties are heavily influenced by the nature, size, and position of the alkyl substituents on the phenol ring. uobasrah.edu.iq These compounds are widely utilized as precursors and additives in various industrial applications, including the manufacturing of detergents, lubricants, polymers, and agrochemicals. chemsec.orgguidechem.com

In the realm of academic research, alkylphenols are pivotal in studies concerning antioxidant mechanisms, polymer stabilization, and as intermediates in organic synthesis. guidechem.comwikipedia.org The antioxidant properties of many alkylphenols, particularly sterically hindered ones, are a primary focus. medcraveonline.com The bulky alkyl groups can stabilize the phenoxyl radical formed upon scavenging a free radical, thereby interrupting oxidative chain reactions. medcraveonline.com This has led to extensive research into their potential applications in materials science and biology. Furthermore, their role as building blocks for more complex molecules continues to drive synthetic chemistry research. guidechem.comwikipedia.org

Research Trajectories and Interdisciplinary Significance of 2,6-Di-sec-butylphenol

This compound stands out within the alkylphenol family due to the specific nature of its sec-butyl substituents. These groups provide a significant degree of steric hindrance around the hydroxyl group, influencing its reactivity and physical properties. cymitquimica.com Research on this compound has followed several key trajectories, highlighting its interdisciplinary importance.

Initial interest in this compound was largely driven by its potential as an antioxidant. guidechem.com Its ability to scavenge free radicals makes it a valuable subject for studies on the stabilization of materials such as plastics, rubber, and lubricants against oxidative degradation. vinatiorganics.comguidechem.com The mechanism of its antioxidant action involves the donation of its phenolic hydrogen to neutralize reactive radicals. biomedres.us

Beyond its antioxidant properties, this compound serves as a crucial intermediate in the synthesis of more complex molecules. guidechem.comprepchem.com Researchers have utilized it as a starting material for the production of other valuable chemicals, including specialized antioxidants and UV stabilizers. vinatiorganics.comwikipedia.org This has spurred investigations into efficient and selective synthesis methods for this compound itself, often involving the alkylation of phenol. vinatiorganics.comresearchgate.netgoogle.com

More recently, computational studies have begun to explore the molecular mechanisms behind its antioxidant activity, providing theoretical insights into its interactions with free radicals. biomedres.us This interdisciplinary approach, combining experimental and computational chemistry, is deepening the understanding of how its molecular structure dictates its function. The compound's presence in natural sources has also been noted, leading to research on its biological activities. biomedres.us

Chemical and Physical Properties

This compound is an organic compound with a distinct molecular structure that dictates its physical and chemical behavior. It is characterized as a colorless to amber liquid and is less soluble in water but highly soluble in organic solvents. cymitquimica.comvinatiorganics.comechemi.com

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O | cymitquimica.com |

| Molecular Weight | 206.324 g/mol | guidechem.com |

| Appearance | Colorless to Amber Liquid | vinatiorganics.comechemi.com |

| Boiling Point | 255-257 °C | cas.org |

| Melting Point | -42 °C | cas.org |

| Density | 0.9386 g/cm³ at 20 °C | cas.org |

| Solubility | Slightly soluble in water; soluble in organic solvents | cymitquimica.comvinatiorganics.com |

| Vapor Pressure | <0.01 mm Hg at 20 °C | echemi.com |

Synthesis and Manufacturing in a Research Context

The primary industrial synthesis of this compound involves the alkylation of phenol with sec-butyl alcohol in the presence of a catalyst, typically an acid or a base, at elevated temperatures and pressures. vinatiorganics.com Academic research has focused on optimizing this process to improve yield and selectivity.

Research on Antioxidant Applications

A significant body of research on this compound focuses on its antioxidant properties. Its structure, with bulky sec-butyl groups ortho to the hydroxyl group, makes it a sterically hindered phenol. cymitquimica.com This steric hindrance is key to its function as a radical scavenger, as it stabilizes the resulting phenoxyl radical and prevents it from participating in further chain-propagating reactions. medcraveonline.com

Key Research Findings:

Mechanism: Computational studies have investigated the molecular mechanism of its antioxidant action against hydroxyl radicals. The primary mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to the radical, forming a stable phenoxyl radical and water. biomedres.us

DNA Protection: Research has suggested that this compound can protect DNA from oxidative damage induced by hydroxyl radicals. biomedres.us It has been identified in fractions of plant extracts that inhibit mutagenesis. biomedres.us

Polymer Stabilization: It is used as a stabilizer in plastics and rubber to prevent oxidative degradation, enhancing the durability and lifespan of these materials. vinatiorganics.comguidechem.com

Fuel and Lubricant Additive: Its high thermal stability and resistance to oxidation make it a valuable additive in fuels and lubricants to prevent gumming and degradation. guidechem.comwikipedia.org

Role as a Chemical Intermediate in Academic Synthesis

In addition to its direct applications as an antioxidant, this compound is a versatile intermediate in organic synthesis.

Examples of Synthetic Utility:

Higher Molecular Weight Antioxidants: It serves as a precursor for the synthesis of larger, more complex antioxidants. wikipedia.orgoecd.org For instance, it can be a starting material for producing compounds like 4,4'-methylenebis(2,6-di-tert-butylphenol), although in some processes this is an undesirable byproduct. google.com

UV Stabilizers: The compound is a key raw material for producing UV stabilizers that protect materials like plastics and coatings from degradation by ultraviolet radiation. vinatiorganics.com

Dyes and Surfactants: It is used in the synthesis of solvent dyes and as a raw material in the manufacture of surfactants for agrochemical products. vinatiorganics.com

Pharmaceutical and Agrochemical Synthesis: It finds use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(butan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGJZOULSYEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044440 | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5510-99-6, 31291-60-8 | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butylphenol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Di Sec Butylphenol

Established Synthetic Pathways for 2,6-Di-sec-butylphenol

The core strategy for synthesizing this compound revolves around the electrophilic substitution of phenol (B47542) with a suitable butene source. This process, known as alkylation, introduces two sec-butyl groups onto the phenol ring, preferentially at the ortho positions.

Alkylation Strategies for Phenol Derivatization

The primary method for producing this compound is the direct alkylation of phenol using butene as the alkylating agent. google.com This reaction is typically performed in the presence of a catalyst to facilitate the addition of the sec-butyl groups to the aromatic ring. vinatiorganics.com The choice of butene isomer can influence the reaction, though n-butene is commonly employed. google.com The reaction is generally carried out under controlled temperature and pressure to optimize the yield of the desired 2,6-disubstituted product and minimize the formation of other isomers and polyalkylated byproducts. google.comvinatiorganics.com

Another approach involves a transalkylation process. In this method, a phenol with an unsubstituted ortho position is reacted with a polyalkylated phenol, such as 2,4,6-tri-sec-butylphenol, in the presence of an aluminum phenoxide catalyst. This allows for the transfer of a sec-butyl group to the ortho position of the starting phenol. google.com

Catalytic Systems in Phenol Alkylation

The selection of the catalyst is a critical factor in the synthesis of this compound, as it governs the selectivity and efficiency of the alkylation reaction. Both homogeneous and heterogeneous catalytic systems are employed, each with distinct advantages and mechanisms.

Acid catalysts are widely used for phenol alkylation. Traditional homogeneous acid catalysts include mineral acids like sulfuric acid and phosphoric acid, as well as Lewis acids such as aluminum chloride and boron trifluoride. researchgate.net These catalysts promote the formation of a carbocation from the butene, which then acts as the electrophile in the substitution reaction with phenol. researchgate.net While effective, these homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture. academie-sciences.fr

Solid acid catalysts offer an alternative that addresses some of the drawbacks of their homogeneous counterparts. These include cation-exchange resins, zeolites, and supported acids. researchgate.netunive.it For instance, zeolite beta has been studied for the alkylation of phenol with isobutylene, showing high activity and selectivity for para- and di-substituted products. researchgate.net The acidity and pore structure of these solid catalysts play a crucial role in determining the product distribution. researchgate.net

While less common for direct alkylation with olefins, base-mediated processes are relevant, particularly in the context of phenoxide formation, which can then participate in subsequent reactions. For instance, the synthesis of certain derivatives of sterically hindered phenols can involve the use of alkali metal hydroxides to form the corresponding phenoxides. lp.edu.ua These phenoxides are nucleophilic and can react with alkylating agents.

Research into more efficient and selective catalytic systems is ongoing. Aluminum phenoxide is a key catalyst, particularly for achieving high ortho-selectivity in phenol alkylation. google.com The process often involves heating phenol with aluminum metal to form the active catalyst. prepchem.com The reaction is then carried out by introducing butene under pressure. prepchem.com

Heterogeneous catalysts are of significant interest due to their ease of separation and potential for reuse. researchgate.netacademie-sciences.fr Examples include:

Sulfated metal oxides: Zirconia, titania, and iron oxides treated with sulfate (B86663) have shown catalytic activity for phenol alkylation. google.com

Heteropolyacids supported on zirconia: These catalysts have demonstrated high conversion and selectivity for p-tert-butylphenol under mild conditions and are economically viable due to their regenerability. google.com

Zeolites: These microporous aluminosilicates, such as Hβ, are effective catalysts, with their medium acid strength influencing the product distribution. researchgate.net

Functionalized silica (B1680970) and mixed oxides: Materials like WO3/ZrO2 have been found to be active and selective for producing certain alkylated phenols. researchgate.net

Table 1: Overview of Catalytic Systems in Phenol Alkylation

| Catalyst Type | Specific Examples | Phase | Key Features |

|---|---|---|---|

| Homogeneous Acid | Sulfuric acid, Phosphoric acid, Aluminum chloride, Boron trifluoride researchgate.net | Liquid | High activity, but can be corrosive and difficult to separate. researchgate.netacademie-sciences.fr |

| Heterogeneous Acid | Cation-exchange resins, Zeolites (e.g., Zeolite beta), Sulfated metal oxides, Supported heteropolyacids researchgate.netresearchgate.netunive.itgoogle.com | Solid | Easier separation, reusable, tunable selectivity based on structure. researchgate.netacademie-sciences.fr |

| Aluminum Phenoxide | Prepared in-situ from phenol and aluminum metal google.comprepchem.com | Homogeneous | High ortho-selectivity for alkylation. google.com |

Elucidation of Reaction Mechanisms in this compound Synthesis

The mechanism of phenol alkylation to produce this compound is generally understood as a Friedel-Crafts alkylation reaction. researchgate.net The process is initiated by the catalyst, which facilitates the generation of an electrophile from the butene molecule.

In acid-catalyzed reactions, the acid (either Brønsted or Lewis) interacts with the butene to form a sec-butyl carbocation. This carbocation is a powerful electrophile that then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing activator, meaning the electrophilic attack preferentially occurs at the positions ortho and para to the hydroxyl group. researchgate.net

The formation of the di-substituted product, this compound, occurs in a stepwise manner. First, mono-alkylation occurs to form o-sec-butylphenol and p-sec-butylphenol. Subsequent alkylation of the mono-substituted phenol, primarily the ortho-isomer, leads to the formation of the desired this compound. The steric hindrance from the first sec-butyl group influences the position of the second alkylation, favoring the other ortho position.

For catalysts like aluminum phenoxide, which exhibit high ortho-selectivity, the mechanism is thought to involve a coordination complex between the phenol, the aluminum catalyst, and the butene. This complex orients the reactants in a way that favors alkylation at the ortho positions. wikipedia.org A proposed mechanism for a related system suggests that a monomeric, coordinatively unsaturated aluminum tris-phenolate complex is the active catalytic species. researchgate.net This complex undergoes a cycle of ligand exchange and alkylation, where the steric bulk of the ligands plays a key role in the selectivity. researchgate.net

Mechanistic Models for Catalytic Alkylation

The alkylation of phenols is a cornerstone of industrial organic synthesis, and its mechanism has been the subject of extensive investigation. researchgate.net Theoretical and experimental studies have established several models to describe the catalytic alkylation process, which can be broadly categorized into neutral and ionic pathways, particularly when using solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or zeolites. researchgate.netnih.govacs.org

Neutral-Pathway Mechanism: Ab initio density functional theory (DFT) calculations suggest a neutral-pathway mechanism can account for the initial formation of phenolic ether. researchgate.netnih.govacs.org In this model, using a catalyst like benzene (B151609) sulfonic acid (a model for Amberlyst-15), the olefin (e.g., butene) first reacts exothermically with the acid to form a sulfonic ester intermediate. nih.govunive.it This ester then acts as the alkylating agent, reacting with phenol to produce O-alkylated (phenolic ether), ortho-C-alkylated, and para-C-alkylated products. nih.govacs.org Calculations indicate that O-alkylation to form the ether is often the most energetically favorable step under neutral conditions. researchgate.netnih.gov

Ionic Rearrangement Mechanism: Following the initial formation of the phenolic ether, an ionic mechanism is proposed to explain the high yields of C-alkylated phenols. researchgate.netnih.gov This mechanism involves the intramolecular migration of the alkyl group from the phenolic ether to the ortho and para positions of the phenol ring. nih.gov The presence of a protonated environment significantly lowers the transition barriers for these migrations, facilitating the rearrangement to the more stable C-alkylated products. researchgate.netnih.gov The competition between hydrogen and the alkyl group at the ortho position of the protonated intermediate is a key factor in determining the final ortho/para product ratio. nih.gov

Carbocation Mechanism: A more traditional and widely accepted model, especially with strong Brønsted or Lewis acids, involves the formation of a carbocation as the key electrophile. whiterose.ac.ukunive.it In the case of this compound synthesis, a sec-butyl cation is generated from the protonation of butene or dehydration of sec-butyl alcohol by the acid catalyst. pnnl.govresearchgate.net This electrophilic carbocation then attacks the electron-rich phenol ring, leading to the formation of an arenium ion intermediate (also known as a sigma complex), which subsequently loses a proton to restore aromaticity and yield the alkylated phenol. whiterose.ac.uk The ortho/para selectivity is influenced by the nature of the electrophile; less hindered secondary carbocations (like the sec-butyl cation) tend to favor ortho alkylation, while bulkier tertiary carbocations show a preference for para substitution. unive.it

Intermediate Species and Rate-Determining Steps

The mechanism of phenol alkylation proceeds through several key intermediates, and the identification of the rate-determining step is crucial for process optimization.

Intermediate Species:

Sulfonic Ester: In neutral pathways catalyzed by sulfonic acid resins, a sulfonic ester is a critical intermediate formed from the reaction of the olefin and the acid catalyst. nih.govunive.it

Carbocations: The sec-butyl cation is the key electrophilic intermediate in the widely accepted carbocation mechanism. unive.itpnnl.gov Its stability and reactivity are central to the reaction's progress. In some zeolite-catalyzed systems, there is evidence for carbenium ion intermediates being involved in hydrocarbon conversions. researchgate.net

Arenium Ion (Sigma Complex): The attack of the electrophile on the phenol ring leads to the formation of a positively charged arenium ion, which is a resonance-stabilized intermediate. whiterose.ac.uk

Alkyl Phenyl Ether: O-alkylation leads to the formation of an alkyl phenyl ether, which can be a final product or an intermediate that rearranges to C-alkylated phenols. pnnl.govacademie-sciences.fr

Rate-Determining Steps: The rate-determining step in phenol alkylation can vary depending on the specific reactants, catalyst, and reaction conditions.

In many enzyme-catalyzed reactions, a change in the rate-limiting step can be concealed by linear Eyring plots. acs.org

For phenol alkylation with cyclohexanol (B46403) over zeolite H-BEA, in-situ solid-state NMR studies have shown that the dehydration of the alcohol to form the corresponding olefin and subsequently the carbocation is a necessary precursor to alkylation. pnnl.gov The presence of the alcohol can hinder the adsorption of the olefin at the acid site, implying that the formation of the reactive electrophile from the alcohol can be a limiting factor. pnnl.gov

Synthetic Strategies for this compound Derivatives

Derivatives of this compound are synthesized to modulate its physical, chemical, and biological properties. These strategies often focus on regioselective functionalization of the aromatic ring or the design of analogs with specific bioactive profiles.

Regioselective Functionalization of the Phenolic Ring

The substitution pattern of the this compound core dictates that the C4 (para) position is the most sterically accessible and electronically activated site for further electrophilic substitution.

C4-Alkylation via Hydrogen-Borrowing Catalysis: A novel approach for C4-functionalization is iridium-catalyzed hydrogen-borrowing (or borrowing hydrogen) catalysis. thieme-connect.com This method allows for the alkylation of 2,6-di-tert-butylphenol (B90309) (a close analog) at the C4 position using primary alcohols. The reaction proceeds by the iridium catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes condensation with the activated phenol. The catalyst then returns the hydrogen to the resulting intermediate to yield the C4-alkylated product. This strategy has been successfully applied using a range of benzylic, heterocyclic, and aliphatic alcohols. thieme-connect.com

Functionalization via p-Quinone Methides: The reaction of 2,6-disubstituted indoles with p-quinone methides derived from hindered phenols provides a pathway for regioselective C-C bond formation, yielding diarylindol-6-ylmethanes. acs.org This type of reaction highlights the utility of the quinone methide intermediate, formed by oxidation of the parent phenol, as a key synthon for introducing complex substituents.

Functionalization via Nitrosation and Reduction: The para position of hindered phenols like 2,6-di-tert-butylphenol can be functionalized by nitrosation using sodium nitrite (B80452) and sulfuric acid to yield the 4-nitroso derivative. This intermediate can then be reduced, for example with sodium dithionite, to produce 2,6-di-tert-butyl-4-aminophenol, introducing a versatile amino group for further derivatization.

Bridging at Phenolic Positions: In the context of larger, related molecules like calixarenes, regioselective functionalization can be achieved by introducing bridging elements at specific phenolic positions. For p-tert-butylcalix arene, reaction with 2,6-bis(chloromethyl)pyridine (B1207206) leads to selective introduction of the heterocycle at the distal 1 and 5 phenolic hydroxyls, demonstrating a method for controlled, large-scale structural modification. researchgate.net

Design and Synthesis of Bioactive Analogs

The sterically hindered phenol scaffold is a well-known pharmacophore, primarily for its antioxidant properties. The design of new analogs often aims to enhance this activity or introduce new biological functions.

PF0713 - A Direct Analog: An important analog of the anesthetic propofol (B549288) (2,6-diisopropylphenol) is PF0713, which is (R,R)-2,6-di-sec-butylphenol. surgicalneurologyint.com It was synthesized as a potential alternative to propofol. Initial studies indicated it has a hypnotic potency similar to propofol but with a slower onset and longer duration of action. surgicalneurologyint.com

Hybrids with Urea (B33335)/Thiourea (B124793) Moieties: A "chameleonic" ability to switch from an antioxidant to a cytotoxic pro-oxidant is a key feature of sterically hindered phenols (SHPs) in drug design. mdpi.com Novel hybrid molecules have been synthesized by combining SHPs with diaryl urea or thiourea fragments. These hybrids are designed to target tumor cells, where the oxidative environment can switch the phenol's activity to generate reactive oxygen species (ROS) and induce apoptosis. mdpi.com

Analogs with Pyridine (B92270) Moieties: A series of 2,6-di-tert-butylphenols functionalized with a pyridine moiety have been synthesized and studied for their antioxidant activity. medcraveonline.com These compounds, and their water-soluble hydrochloride forms, were shown to possess prolonged radical scavenging activity. The "structure-activity" analysis revealed that the length of the linker between the phenol and pyridine units, as well as the substituent position on the pyridine ring, significantly affects the antioxidant properties. medcraveonline.com

Diphenylsulfimide Derivatives: New antioxidants have been created by synthesizing diphenylsulfimide derivatives that incorporate a 2,6-di-tert-butylphenol moiety at the nitrogen atom. researchgate.net These compounds were evaluated for their ability to scavenge stable free radicals and inhibit lipid peroxidation in vitro. researchgate.net

Below is a table summarizing selected bioactive analogs and their key features.

| Analog/Derivative Class | Key Structural Feature | Reported Biological Relevance/Activity | Reference(s) |

| PF0713 | (R,R)-2,6-di-sec-butylphenol | Hypnotic agent; similar potency to propofol | surgicalneurologyint.com |

| SHP-Urea Hybrids | Sterically hindered phenol linked to diaryl urea/thiourea | Potential anticancer agents; switch from antioxidant to pro-oxidant | mdpi.com |

| Pyridine-Conjugated SHPs | 2,6-di-tert-butylphenol linked to a pyridine ring | Prolonged radical scavenging; structure-dependent antioxidant activity | medcraveonline.com |

| Diphenylsulfimide Derivatives | Diphenylsulfimide with a 2,6-di-tert-butylphenol substituent | Antioxidant; free radical scavenging; inhibition of lipid peroxidation | researchgate.net |

Novel Synthetic Approaches for Functional Group Incorporation

Modern synthetic chemistry offers innovative methods for incorporating functional groups into complex molecules, moving beyond traditional Friedel-Crafts chemistry.

Iridium-Catalyzed C-H Functionalization: As mentioned, iridium-catalyzed hydrogen-borrowing catalysis is a powerful, modern method for C-C bond formation. thieme-connect.com It allows for the direct alkylation of the C4-H bond of the phenol ring using alcohols as alkylating agents, offering a greener alternative to traditional methods that might require pre-functionalized starting materials or harsher conditions.

Mechanochemical Synthesis: A sustainable approach to creating functional polymers involves mechanochemistry. This solvent-free or low-solvent method uses mechanical force to induce chemical reactions. It has been explored for synthesizing polypropylene-based macromolecular stabilizers by incorporating hindered phenol derivatives like 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol. cnr.it

Sigmatropic Dearomatization/Rearomatization Sequence: A highly regioselective difunctionalization of 2,6-difluorophenols has been achieved through a sequence involving a Pummerer-based acs.orgacs.org sigmatropic dearomatization to generate a 2,4-cyclohexadienone (B14708032) intermediate. kyoto-u.ac.jp This intermediate undergoes a Michael addition with a nucleophile, followed by the elimination of hydrogen fluoride (B91410) to rearomatize the ring. This sequence allows for the precise installation of two different functional groups onto the phenolic core. kyoto-u.ac.jp

Synthesis of Cellulose (B213188) Esters: Multifunctional materials have been created by covalently attaching hindered phenol groups to biopolymers. For example, cellulose 3,5-di-tert-butyl-4-hydroxybenzoate was synthesized by first converting 3,5-di-tert-butyl-4-hydroxybenzoic acid to its acid chloride, which then reacts with cellulose. researchgate.net This approach incorporates the free-radical scavenging and UV-resistant properties of the hindered phenol into the cellulose backbone. researchgate.net

Advanced Characterization and Computational Studies of 2,6 Di Sec Butylphenol

Quantum Chemical Investigations of 2,6-Di-sec-butylphenol Reactivity

Quantum chemical methods provide profound insights into the molecular behavior of this compound, elucidating the underpinnings of its antioxidant action. These theoretical approaches allow for a detailed examination of its electronic properties and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has proven to be a reliable method for analyzing the electronic structure of this compound. biomedres.us Calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, are used to optimize the molecule's geometry and determine key electronic parameters. biomedres.us These studies help in identifying the most reactive sites within the molecule by calculating atomic charge densities and the contributions of different atoms to the highest occupied molecular orbital (HOMO). biomedres.us For instance, the oxygen atom of the hydroxyl group is typically found to have a significant negative charge density, making it a primary site for electrophilic attack. biomedres.us

Computational studies have also been performed on related di-substituted phenols to understand the influence of different substituent groups on their electronic properties. benthamopen.com These investigations provide a comparative framework for understanding the specific role of the sec-butyl groups in this compound.

Theoretical Parameters for Radical Scavenging Activity

The antioxidant capability of this compound is intrinsically linked to its ability to scavenge free radicals. Theoretical parameters derived from computational chemistry are crucial for quantifying this activity. Key metrics include the homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond and the ionization potential (IP). nih.govresearchgate.net A lower BDE indicates a greater ease of hydrogen atom donation to a radical species, a primary mechanism of antioxidant action.

| Theoretical Parameter | Significance in Radical Scavenging |

| Bond Dissociation Enthalpy (BDE) | Lower values indicate easier hydrogen atom donation to neutralize radicals. nih.govresearchgate.net |

| Ionization Potential (IP) | Relates to the ease of electron donation, another pathway for radical scavenging. nih.govresearchgate.net |

| Atomic Charge Densities | Identify electron-rich sites prone to interaction with radical species. biomedres.us |

| Highest Occupied Molecular Orbital (HOMO) | The energy and localization of the HOMO indicate the molecule's ability to donate electrons. biomedres.us |

Molecular Dynamics Simulations of Compound Interactions

While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively detailed in the provided context, the principles of this technique are relevant. MD simulations are powerful tools for studying the dynamic interactions between molecules over time. For instance, simulations of related compounds like 2,4-di-tert-butylphenol (B135424) with biological macromolecules have been performed to understand their binding interactions. frontiersin.orgresearchgate.net In principle, MD simulations of this compound could be used to investigate its interaction with lipid membranes to understand its role in preventing lipid peroxidation or its binding to proteins. researchgate.net

Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques provide experimental data that complements computational findings, offering a comprehensive understanding of the structure and behavior of this compound.

Rotational Spectroscopy for Gas-Phase Conformation

Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. Studies on the related molecule, 2,6-di-tert-butylphenol (B90309), have revealed that its conformation in the gas phase is consistent with its crystal structure. unibo.it This technique is sensitive enough to detect tunneling effects, such as those arising from the internal rotation of the hydroxyl group, which provides information about the potential energy barriers for these motions. unibo.it Similar studies on this compound would be invaluable for determining its exact gas-phase structure and the dynamics of its sec-butyl groups. The rotational spectrum of the van der Waals complex of 2,6-di-tert-butylphenol with an argon atom has been analyzed, revealing a π-bound configuration. mdpi.comresearchgate.net

Spectrophotometric Methods in Complex Formation Studies

Spectrophotometric methods are widely used to study the formation of complexes between metal ions and organic ligands. Research on a related compound, 2,6-dimercapto-4-sec-butylphenol, has demonstrated the use of spectrophotometry to investigate its complexation with cobalt(II) in the presence of heterocyclic amines. wecmelive.com By monitoring changes in the absorption spectra, researchers can determine the optimal conditions for complex formation, such as pH, and the stoichiometry of the resulting complexes. wecmelive.com Similar methodologies could be applied to this compound to explore its potential as a ligand in coordination chemistry.

Elucidation of Reaction Pathways using Spectroscopy

Spectroscopic techniques are fundamental in elucidating the complex reaction pathways of phenolic compounds, including this compound. These methods allow for the real-time monitoring of reactions, identification of transient species, and characterization of final products. For hindered phenols, common reaction pathways investigated include oxidation and complex formation.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly crucial for studying reactions involving free radicals. medcraveonline.com In the oxidation of sterically hindered phenols, stable phenoxyl radicals are often formed as intermediates, and EPR spectroscopy can detect and characterize these species. medcraveonline.com For instance, studies on the chemical oxidation of 2,6-di-tert-butylphenol derivatives have successfully used EPR to prove the formation of phenoxyl radicals. medcraveonline.com

UV-visible (UV-Vis) spectroscopy is employed to monitor the kinetics and progress of oxidation reactions. rsc.org The reaction of a high-valent iron–hydroxo complex with substituted 2,6-di-tert-butylphenols, for example, was monitored by the immediate decomposition of characteristic peaks in the UV-Vis spectrum and the concomitant appearance of a new peak corresponding to the formation of a phenoxyl radical. rsc.org Similarly, the catalyzed oxidation of 2,6-di-tert-butylphenol by cobalt(II) tetraarylporphyrins was studied using visible spectroscopy to identify the reaction products, which included 2,6-di-tert-butyl-1,4-benzoquinone and the oxidative coupling product 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net

While detailed spectroscopic studies on the reaction pathways of this compound itself are not as prevalent in literature as those for its tert-butyl isomer, the established methodologies are directly applicable. Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify this compound in fractionated aqueous extracts of the plant Phyllanthus orbicularis, demonstrating its utility in identifying the compound within complex biological mixtures. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies utilize computational power to correlate the chemical structure of molecules with their biological or physical properties. These in silico approaches are invaluable for predicting the activity of compounds, understanding their mechanisms of action, and guiding the design of new molecules with desired properties. For this compound and its analogs, these methods have been applied to explore activities ranging from general anesthesia to antioxidant effects. biomedres.usnih.gov

In Silico Prediction of Biological Activities

Computational modeling serves as a powerful tool to predict the biological activities of this compound. Molecular docking and other simulation techniques can forecast how a molecule will interact with biological targets, providing insights into its potential therapeutic or toxic effects.

A computational study focusing on the antioxidant properties of this compound (DSBP) modeled its scavenger reactions against hydroxyl radicals (HO•) to elucidate the molecular mechanism behind its protective effects on DNA. biomedres.us This in silico investigation was prompted by experimental findings that identified DSBP as a key compound in fractions of Phyllanthus orbicularis responsible for inhibiting hydrogen peroxide-induced mutagenesis. biomedres.us Molecular docking, a prominent in silico tool, has been used to evaluate the inhibitory activity of related phenolic compounds against enzymes like pancreatic lipase (B570770) and cholesterol esterase, highlighting the potential of this class of molecules as novel lead compounds for drug development. rjptonline.orgijprajournal.com

Furthermore, this compound is recognized as an analogue of propofol (B549288), a widely used general anesthetic. researchgate.net Early screening studies of numerous alkylphenols identified 2,6-dialkylphenols, and specifically 2,6-di-sec-alkylphenols, as the most potent general anesthetics among the tested analogues. nih.gov

Correlation of Molecular Descriptors with Observed Effects

QSAR models establish a mathematical relationship between the quantitative structural features of a compound (molecular descriptors) and its biological activity. These models are crucial for understanding which chemical properties drive a particular effect.

A significant 4D-QSAR study was conducted on a set of 27 propofol analogues, which included this compound as compound 24 in the training set. nih.gov This study aimed to build models for three biological activities: loss of righting reflex (LORR) in tadpoles, enhancement of agonist activity at the γ-aminobutyric acid type A (GABAA) receptor, and direct activation of the receptor. nih.gov The resulting models successfully identified key ligand-receptor interaction sites and demonstrated that 2,6-di-sec-alkylphenols were particularly potent general anesthetics. nih.gov

| Compound | Structure | Tadpole LORR EC50 (μM) | GABAA Potentiation EC50 (μM) | GABAA Direct Activation EC50 (μM) |

|---|---|---|---|---|

| Propofol (2,6-diisopropylphenol) | 2,6-diisopropylphenol | 2.8 | 15 | 240 |

| This compound | This compound | 5.6 | 4.7 | 6.4 |

| 2,6-Di-tert-butylphenol | 2,6-di-tert-butylphenol | Inactive | Inactive | Inactive |

Data sourced from Krasowski et al., 2002. nih.gov

The success of the 4D-QSAR models depended on specific grid-based cell occupancy descriptors (GCODs), with the final models utilizing six such descriptors that provided complementary information. nih.gov Other computational studies have used different descriptors to explain observed activities. For instance, the antioxidant action of this compound has been analyzed by calculating atomic charge densities and contributions to the Highest Occupied Molecular Orbital (HOMO) to understand its interaction with free radicals. biomedres.us Basic molecular descriptors are also routinely calculated to predict a compound's behavior.

| Molecular Descriptor | Value | Source |

|---|---|---|

| LogP | 4.4192 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

These descriptors quantify properties like lipophilicity (LogP) and size (TPSA), which are critical in determining how a molecule is absorbed, distributed, metabolized, and excreted, thus correlating structure with its ultimate biological effect. chemscene.com

Pharmacological and Biological Activity Profiling of 2,6 Di Sec Butylphenol

Molecular Mechanisms of Antioxidant Action

2,6-Di-sec-butylphenol exhibits potent antioxidant properties through various molecular pathways. These mechanisms are crucial in neutralizing harmful free radicals and protecting biological systems from oxidative damage.

Hydrogen Atom Transfer (HAT) Pathways in Radical Neutralization

The primary antioxidant mechanism of this compound involves the Hydrogen Atom Transfer (HAT) pathway. biomedres.usacs.org In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. biomedres.us This action is fundamental to its ability to scavenge reactive oxygen species (ROS). biomedres.us The presence of bulky sec-butyl groups at the ortho positions (2 and 6) of the phenol (B47542) ring enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chain reactions. medcraveonline.com Computational studies have modeled this hydrogen abstraction from the hydroxyl group by radicals like the hydroxyl radical (HO•), leading to the formation of a stable phenoxyl radical. biomedres.usresearchgate.net The effectiveness of this HAT process is a key determinant of the antioxidant capacity of substituted phenols. nih.gov Kinetic analyses of reactions between phenols and various radicals have confirmed that the rate-limiting step is often the hydrogen atom transfer. acs.orgrsc.org

Electron Transfer Mechanisms in Redox Processes

In addition to HAT, this compound can participate in electron transfer mechanisms during redox processes. While HAT is often the predominant pathway, single electron transfer (SET) can also occur, particularly in certain chemical environments. researchgate.net The redox properties of di-substituted phenols have been studied using techniques like cyclic voltammetry, which helps in understanding their electron-donating capabilities. medcraveonline.com Some studies propose a proton-coupled electron transfer (PCET) pathway for similar phenolic compounds, where an electron and a proton are transferred in a concerted or stepwise manner. acs.orgresearchgate.net This mechanism is particularly relevant in reactions with certain metal complexes. acs.org

Role in Lipid Peroxidation Inhibition

This compound and its analogs have demonstrated significant efficacy in inhibiting lipid peroxidation. medcraveonline.comresearchgate.net Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. By donating a hydrogen atom, this compound can break this chain reaction by neutralizing lipid peroxyl radicals. medcraveonline.com The resulting phenoxyl radical is relatively stable and does not readily propagate the peroxidation chain. medcraveonline.com Studies on erythrocyte membranes have shown that derivatives of 2,6-di-tert-butylphenol (B90309), a closely related compound, can effectively reduce the formation of secondary products of lipid peroxidation, indicating a protective effect on cell membranes. researchgate.net This inhibition of lipid peroxidation is a critical aspect of its antioxidant and potential cytoprotective effects. medcraveonline.com

Neuropharmacological Effects and Therapeutic Potential

Beyond its antioxidant activity, this compound has been investigated for its effects on the central nervous system, revealing potential therapeutic applications.

Anticonvulsant Efficacy and Pharmacological Profiles

Research has shown that this compound possesses anticonvulsant properties. nih.gov In studies using animal models, such as the 6 Hz partial seizure model, it has demonstrated protective effects. nih.gov The anticonvulsant activity is linked to the 2,6-di-sec-butyl phenolic structure. nih.gov While effective, it has also been noted to exhibit some toxicity at higher doses in these models. nih.gov The exploration of its analogs aims to develop compounds with a better therapeutic index, retaining anticonvulsant efficacy with reduced toxicity. nih.govresearchgate.net

Modulation of Neurotransmitter Receptors (e.g., GABAA)

A significant aspect of the neuropharmacological profile of this compound is its interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABAA) receptor. smith.edustanford.edu The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain and a key target for many anesthetic and anticonvulsant drugs. stanford.edusmith.edu

This compound acts as a positive modulator of the GABAA receptor, enhancing the effects of GABA. smith.eduresearchgate.net This potentiation of inhibitory synaptic transmission is believed to contribute to its anesthetic and anticonvulsant effects. smith.edustanford.edu Structure-activity relationship studies have shown that the size and nature of the alkyl groups at the 2 and 6 positions of the phenol ring are crucial for activity at the GABAA receptor. stanford.edu For instance, this compound is highly active at this receptor, whereas the bulkier 2,6-di-tert-butylphenol is inactive. stanford.edunih.gov

Studies using Xenopus laevis oocytes expressing GABAA receptors have demonstrated that this compound can significantly enhance GABA-elicited currents. smith.edu At a concentration of 100 µM, it was found to enhance these currents by an average of 631.2%. smith.edu It has also been shown to directly activate GABAA α1β2γ2s receptors. smith.edu Further research using whole-cell patch-clamp techniques on cells stably expressing α1β3γ2s GABAA receptors has indicated that this compound can act as both an agonist and an antagonist in a dose-dependent manner. smith.edu

Below is a data table summarizing the effects of this compound on GABAA receptor currents.

| Concentration (µM) | Effect on GABA-elicited Currents | Receptor Subtype(s) | Experimental System |

| 100 | 631.2% enhancement | α1β3γ2s | Xenopus laevis oocytes |

| Varies | Agonist and antagonist | α1β3γ2s | WSS-1 cells |

This modulation of the GABAA receptor underscores the potential of this compound as a lead compound for the development of novel neuropharmacological agents.

Structure-Activity Relationships for Anesthetic Properties

The anesthetic properties of alkylphenols like this compound are intricately linked to their chemical structure, particularly the nature and position of alkyl substituents on the phenol ring. Research has shown that di-ortho-substituted phenols, where alkyl groups are placed at the 2 and 6 positions, are of significant interest for anesthetic activity. sciencemadness.org

The potency and kinetics of these compounds as anesthetics are a function of both their lipophilic character and the degree of steric hindrance at the ortho positions. sciencemadness.org A key finding is that while some steric hindrance is beneficial, excessive crowding can lead to a complete loss of anesthetic activity. sciencemadness.org For instance, the anesthetic potency of 2,6-dialkylphenols increases with the size of the alkyl groups up to a certain point. stanford.edu The series starting from phenol to 2,6-dimethylphenol, 2,6-diethylphenol, propofol (B549288) (2,6-diisopropylphenol), and finally to this compound illustrates this trend of increasing potency. stanford.edu

Specifically, this compound is recognized for its high activity at the GABA-A receptor, which strongly correlates with its anesthetic potency. stanford.edu In contrast, its isomer, 2,6-di-tert-butylphenol, is inactive at the GABA-A receptor and as an anesthetic, highlighting the critical importance of the specific branched-chain structure of the alkyl groups. stanford.edu This difference in activity is not due to the volume of the substituent but rather its specific configuration. stanford.edu The interaction of these phenols with lipid membranes, modifying their fluidity, is also considered a likely pharmacological basis for their anesthetic effects. scirp.org Branched-chain alkyl groups in the ortho position, as seen in this compound, enhance this membrane interaction. scirp.org

Initial studies in mice indicated that PF0713, the (R, R) enantiomer of this compound, has a hypnotic potency similar to propofol but with a slower onset of action. surgicalneurologyint.com Further research in rats confirmed similar potency to propofol but with a longer duration of hypnotic action. surgicalneurologyint.com

Table 1: Anesthetic Properties of Selected Alkylphenols

| Compound | Anesthetic Activity | Receptor Activity | Key Structural Feature |

|---|---|---|---|

| This compound | High potency sciencemadness.orgstanford.edu | Highly active at GABA-A receptor stanford.edu | Di-sec-alkyl substitution at 2,6 positions sciencemadness.org |

| Propofol (2,6-Diisopropylphenol) | Potent anesthetic stanford.eduacs.org | Potentiates GABA-A receptor stanford.edu | Di-isopropyl substitution at 2,6 positions stanford.edu |

| 2,6-Di-tert-butylphenol | Inactive as an anesthetic sciencemadness.orgstanford.edu | Inactive at GABA-A receptor stanford.edu | Bulky di-tert-butyl substitution at 2,6 positions stanford.edu |

| 2,6-Diethylphenol | Anesthetic activity sciencemadness.org | | Di-ethyl substitution at 2,6 positions sciencemadness.org |

Genotoxicity Modulation and DNA Protection

This compound has demonstrated significant potential in protecting DNA from damage induced by genotoxic agents. This protective capacity is attributed to several mechanisms, including the inhibition of oxidative damage and direct interaction with mutagens.

Mechanisms of DNA Oxidative Damage Inhibition

This compound has been identified as a potent inhibitor of mutagenesis induced by agents like hydrogen peroxide. biomedres.usresearchgate.net Its protective effect against DNA oxidative damage is largely explained by its ability to scavenge reactive oxygen species (ROS), particularly hydroxyl radicals (HO•). biomedres.us The proposed mechanism involves the abstraction of a hydrogen atom from the hydroxyl group of the phenol by the HO• radical. biomedres.usresearchgate.netresearchgate.net This reaction generates a more stable phenoxyl free radical, thus neutralizing the highly reactive hydroxyl radical and preventing it from damaging DNA. biomedres.usresearchgate.netresearchgate.net

This antioxidant activity is a key factor in its role as a desmutagenic agent. biomedres.us The scavenging of ROS that can cause DNA oxidative damage is a well-documented mechanism for many natural antimutagenic compounds. biomedres.us

Antimutagenic Properties Against Genotoxic Agents

The aqueous extract of Phyllanthus orbicularis, from which this compound has been isolated, has been shown to inhibit the mutagenicity of certain aromatic amines, such as m-phenylenediamine (B132917) (m-PDA), 4-aminobiphenyl (B23562) (4-ABP), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). researchgate.net The presence of this compound in this extract is believed to be responsible for this antimutagenic activity. researchgate.net

The extract has been proven effective in reducing DNA damage caused by hydrogen peroxide in in vitro bioassays. biomedres.usresearchgate.net Highly purified fractions containing this compound significantly inhibited H2O2-induced mutagenesis in bacterial cells. biomedres.usresearchgate.net

Computational Insights into Genoprotective Interactions

Computational studies have provided a deeper understanding of the molecular mechanisms behind the DNA protective effects of this compound. biomedres.usresearchgate.net Using quantum mechanics methodologies like Density Functional Theory (DFT), researchers have modeled the interaction between this compound and hydroxyl radicals. biomedres.usresearchgate.netresearchgate.net These in silico models support the hydrogen abstraction from the phenolic hydroxyl group as the primary scavenging mechanism. biomedres.usresearchgate.netresearchgate.net

Furthermore, computational evidence suggests the possibility of direct complexation between this compound and mutagenic aromatic amines. researchgate.net This complexation is proposed as a potential mode of genoprotective action, where the phenol effectively sequesters the mutagen before it can interact with DNA. researchgate.net Semiempirical and DFT calculations have been used to support this direct interaction hypothesis. researchgate.net

Cellular Responses and Toxicological Considerations

The interaction of this compound with cells elicits various responses, and its toxicological profile has been a subject of comparative studies with other phenolic isomers.

Comparative Cytotoxicity Studies of Phenolic Isomers

Studies comparing the cytotoxicity of various alkylphenols have provided valuable insights into the structure-toxicity relationship. In a study using human placental JEG-3 cells, 2,6-di-tert-butylphenol (DTBP), an isomer of this compound, exhibited an EC50 value between 120 and 280 µM after 24 hours of exposure. oup.comcsic.es This indicates a moderate level of cytotoxicity. The study also noted that butylphenol isomers substituted at position 2, and those that are di- and tri-substituted, generally generated lower levels of reactive oxygen species (ROS) compared to those substituted at position 4. csic.es Specifically, DTBP did not significantly induce ROS in these cells. csic.es

Another study investigating the cytotoxicity of various phenols in human submandibular gland carcinoma (HSG) and human gingival fibroblast (HGF) cells found a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), suggesting that the cytotoxicity of these phenols may be dependent on radical reactions. researchgate.netnih.gov Interestingly, this research highlighted that potent antioxidants with small kinh values, such as 2,6-di-tert-butyl-4-methylphenol, exhibited higher cytotoxicity than weak antioxidants with large kinh values. researchgate.netnih.gov This suggests a complex relationship between antioxidant capacity and cytotoxicity for this class of compounds.

Table 2: Comparative Cytotoxicity of Phenolic Isomers in JEG-3 Cells

| Compound | Isomer Type | EC50 (24h exposure) | ROS Generation |

|---|---|---|---|

| 2,6-Di-tert-butylphenol (DTBP) | Di-substituted | 120–280 µM oup.comcsic.es | No significant induction csic.es |

| 2-sec-Butylphenol (B1202637) (2SBP) | Mono-substituted | > 385 µM csic.es | Low (2.5-fold induction) csic.es |

| 4-sec-Butylphenol (4SBP) | Mono-substituted | 120–280 µM csic.es | Significant induction (3.4-6.5-fold) csic.es |

| 2-tert-Butylphenol (2TBP) | Mono-substituted | > 385 µM oup.comcsic.es | No significant induction csic.es |

| 4-tert-Butylphenol (4TBP) | Mono-substituted | > 385 µM oup.comcsic.es | Significant induction (3.4-6.5-fold) csic.es |

Differential Effects on Cellular Differentiation (e.g., Adipogenesis)

Research into the specific effects of this compound on cellular differentiation is not extensively documented in available literature. However, studies on its close structural analog, 2,6-di-tert-butylphenol (2,6-DTBP), provide significant insight into how the substitution pattern on the phenol ring dictates biological activity, particularly in the context of adipogenesis.

In studies investigating the potential of phenolic compounds to act as "obesogens"—chemicals that can promote the development of adipose (fat) tissue—2,6-DTBP was used as a comparative compound against its isomer, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). uci.edu These studies consistently demonstrated that while 2,4-DTBP exposure led to increased lipid accumulation and the expression of adipogenic marker genes in human mesenchymal stem cells (MSCs), 2,6-DTBP did not produce these effects. uci.edu

The mechanism for this differential effect lies in the activation of specific nuclear receptors that regulate adipogenesis. Adipogenesis induced by 2,4-DTBP was found to be mediated through the activation of the Retinoid X Receptor alpha (RXRα), a key partner in the peroxisome proliferator-activated receptor gamma (PPARγ)/RXRα heterodimer which is a master regulator of fat cell development. uci.eduoup.com Crucially, reporter gene assays confirmed that 2,4-DTBP could activate RXRα, whereas 2,6-DTBP could not. uci.eduoup.com This lack of RXRα activation by the 2,6-substituted isomer explains its inability to induce adipogenesis in the experimental models. oup.com This highlights a distinct structure-activity relationship, where the positioning of the alkyl groups is a critical determinant of the molecule's ability to interact with biological pathways controlling cellular differentiation.

Table 1: Comparative Effects of Di-tert-butylphenol Isomers on Adipogenesis in Human MSCs

| Compound | Concentration | Effect on Lipid Accumulation | Effect on Adipogenic Gene Expression | Mechanism of Action |

|---|---|---|---|---|

| 2,6-Di-tert-butylphenol (2,6-DTBP) | Up to 40 µM | No significant increase uci.edu | No significant increase uci.edu | Does not activate RXRα uci.eduoup.com |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | 10 µM | Significant increase uci.edu | Significant increase uci.edu | Activates RXRα uci.eduoup.com |

Investigation of Endocrine Disrupting Potential

The potential for a chemical to disrupt the endocrine system is closely linked to its ability to interfere with hormone signaling pathways, often by binding to hormone receptors. The investigation into this compound's endocrine-disrupting potential can be inferred from structure-activity relationship studies of related alkylphenols.

The key structural feature governing the estrogenic potential of many phenolic compounds is the presence of an unhindered hydroxyl group, which can form a hydrogen bond within the binding pocket of the estrogen receptor (ER). nih.gov When bulky substituent groups, such as sec-butyl or tert-butyl groups, are present at both the 2- and 6-positions (ortho positions) relative to the hydroxyl group, the phenol is considered "hindered". nih.gov This steric hindrance physically blocks the hydroxyl group, preventing or greatly reducing its ability to bind to receptors like the ER. nih.gov

This principle is demonstrated in studies of 2,6-di-tert-butylphenol (2,6-DTBP). Research that identified the 2,4-isomer (2,4-DTBP) as a potential endocrine-disrupting chemical (EDC) and obesogen did so based on its ability to activate the Retinoid X Receptor (RXR), a critical nuclear receptor involved in multiple signaling pathways. uci.eduoup.com In contrast, the same studies showed that 2,6-DTBP failed to activate RXRα. uci.eduoup.com This lack of activity suggests a significantly lower potential for endocrine disruption through this pathway. The structural composition of 2,6-dialkylphenols strongly modulates their potential endocrine-disrupting effects, with the 2,6-substitution pattern conferring a molecular structure that is less likely to interact with key nuclear receptors. oup.com

Anti-Virulence and Anti-Biofilm Properties in Microbial Pathogens

While direct studies on the anti-virulence and anti-biofilm properties of this compound are limited, it has been identified as a major bioactive constituent in plant extracts showing antimicrobial-related activities. Gas chromatography-mass spectrometry (GC-MS) analysis of an n-hexane extract from the pods of the plant Senna italica identified this compound as the most abundant compound (36.96%). researchgate.netresearchgate.net This extract demonstrated potent insecticidal activity against the pulse beetle Callosbruchus analis. researchgate.netresearchgate.net

To understand the potential anti-biofilm activity of this class of compounds, its isomer, 2,4-di-sec-butylphenol (B155466) (DSBP), has been studied more extensively. Research has shown that DSBP, isolated from the endophytic fungus Daldinia eschscholtzii, can inhibit quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. This inhibition of bacterial communication leads to a significant reduction in the production of virulence factors and the formation of biofilms in a dose-dependent manner. The proposed mechanism is the downregulation of quorum sensing-related genes.

These findings on a closely related isomer suggest that substituted phenols as a class are promising candidates for anti-virulence and anti-biofilm agents. However, further research is required to specifically characterize the activity of this compound against microbial pathogens.

Table 2: Documented Anti-Virulence and Anti-Biofilm Activity of 2,4-Di-sec-butylphenol

| Compound | Target Organism | Observed Effect | Mechanism |

|---|---|---|---|

| 2,4-Di-sec-butylphenol (DSBP) | Pseudomonas aeruginosa | Reduction in biofilm formation | Inhibition of quorum sensing |

| Reduction in virulence factor secretion | Downregulation of lasI, lasR, rhlI, rhlR genes |

Environmental Occurrence, Fate, and Biodegradation of 2,6 Di Sec Butylphenol

Environmental Distribution and Transport Dynamics

When released into the environment, 2,6-Di-sec-butylphenol is expected to partition to soil, water, and sediment. It is a neutral organic chemical at environmentally relevant pH levels, has slight to moderate solubility in water, and is moderately volatile. industrialchemicals.gov.au

The distribution of this compound in the environment is influenced by its physical and chemical properties. While it has low water solubility and low vapor pressure, indicating low volatility at room temperature, it can still be found in various environmental compartments. vinatiorganics.com

Calculations using a standard multimedia partitioning (fugacity) model (Level III) predict that if 2,6-di-tert-butylphenol (B90309) (a structurally similar compound) is released only into the water, it will mainly stay in the water (64.7%), with a significant portion partitioning to sediment (34.5%). Only minor amounts are expected to be found in the air (0.75%) and soil (0.05%). industrialchemicals.gov.au However, other models (Mackay level 1) suggest that if released, a significant portion could partition into the air and soil. oecd.org Due to rapid degradation in the atmosphere, long-range atmospheric transport is not expected. industrialchemicals.gov.auospar.org

In aquatic environments, 2,6-di-tert-butylphenol has been detected in the influents and effluents of sewage treatment plants. For instance, in Sweden, influent concentrations ranged from 0.001–0.021 µg/L, and effluent concentrations were between 0.0005–0.004 µg/L. industrialchemicals.gov.au Higher levels have also been reported in some wastewaters. industrialchemicals.gov.au The compound has also been found in surface waters, with a maximum value of 0.18 µg/L detected in Minnesota Lakes, USA. industrialchemicals.gov.au

Due to its tendency to partition to particles and its hydrophobic nature, this compound is expected to be found predominantly in sediment and soil. canada.cacanada.ca If released into the water, it is predicted to be found almost equally in sediments (51%) and water (48%). canada.cacanada.ca

The soil adsorption coefficient (Koc) is a key parameter in determining the mobility of a chemical in soil. A measured Koc of 4,493 L/kg for the related compound 2,6-di-tert-butylphenol indicates it will have only slight mobility in soil and will preferentially adsorb to materials with high organic carbon content. industrialchemicals.gov.au This suggests that the most significant fate process for this type of compound upon release to water or soil is likely to be adsorption to organic matter, making it relatively immobile in soil and sediment. ospar.org

Microbial Degradation Pathways and Biotransformation

The biodegradation of this compound is a critical process in its environmental fate. While some studies on the closely related 2,6-di-tert-butylphenol suggest it is not readily biodegradable in standard tests, other research has identified microbial strains capable of degrading these compounds. industrialchemicals.gov.aunih.gov

Several bacterial strains with the ability to degrade alkylphenols have been isolated and identified. For instance, a degrading bacterial strain, F-3-4, identified as Alcaligenes sp., was isolated from the biofilm in an acrylic fiber wastewater treatment facility. nih.gov This strain demonstrated the ability to degrade 2,6-di-tert-butylphenol, and its degradation capacity was enhanced by 26% through acclimation. nih.gov

Another notable strain, Pseudomonas aeruginosa san ai, has been investigated for its capability to degrade 2,6-di-tert-butylphenol. This strain efficiently degraded the compound under various conditions. rsc.org For example, at concentrations of 2, 10, and 100 mg/L, the strain achieved degradation of 100%, 100%, and 85%, respectively, over a seven-day period. rsc.org The optimal conditions for degradation by Alcaligenes sp. F-3-4 were found to be a temperature of 37°C, a pH of 7.0, and an inoculum amount of 0.1%. nih.gov P. aeruginosa san ai also showed efficient degradation over a pH range of 5 to 8. nih.gov

Furthermore, a novel bacterium, Pseudomonas sp. strain MS-1, was isolated from freshwater sediment and was found to utilize 2-sec-butylphenol (B1202637) as its sole source of carbon and energy. nih.govnih.gov This strain completely degraded 1.5 mM of 2-sec-butylphenol within 30 hours. nih.govnih.gov

Table 1: Microbial Strains Capable of Degrading Alkylphenols

| Strain Name | Degraded Compound | Source of Isolation | Optimal Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| Alcaligenes sp. F-3-4 | 2,6-di-tert-butylphenol | Biofilm in acrylic fiber wastewater treatment | 37°C, pH 7.0, 0.1% inoculum | 62.4% removal of 100 mg/L in 11 days | nih.gov |

| Pseudomonas aeruginosa san ai | 2,6-di-tert-butylphenol | Not specified | pH 5-8 | 85% degradation of 100 mg/L in 7 days | rsc.orgresearchgate.net |

The study of biodegradation pathways involves the identification of intermediate metabolites. For the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, three internal metabolites were identified using gas chromatography-mass spectrometry (GC-MS) analysis:

3-sec-butylcatechol

2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid

2-methylbutyric acid nih.govnih.gov

In the degradation of 2,6-di-tert-butylphenol by Alcaligenes F-3-4, the identified intermediate products included acetic acid, pyruvic acid, and isobutyric acid. researchgate.net

The degradation of the related compound 2,6-di-tert-butyl-4-methylphenol (BHT) is known to produce transformation products such as 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO). researchgate.net

Table 2: Identified Biodegradation Intermediates of Alkylphenols

| Original Compound | Degrading Strain | Identified Intermediates | Reference |

|---|---|---|---|

| 2-sec-butylphenol | Pseudomonas sp. MS-1 | 3-sec-butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, 2-methylbutyric acid | nih.govnih.gov |

| 2,6-di-tert-butylphenol | Alcaligenes F-3-4 | Acetic acid, pyruvic acid, isobutyric acid | researchgate.net |

The aerobic biodegradation of many aromatic compounds, including alkylphenols, typically proceeds through catechols as key intermediates. The breakdown of these catechols generally follows either an ortho- or meta-cleavage pathway. asm.org

For the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, the pathway involves the formation of 3-sec-butylcatechol, which is then subject to a meta-cleavage pathway. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,6-di-tert-butylphenol |

| 2-sec-butylphenol |

| 3-sec-butylcatechol |

| 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid |

| 2-methylbutyric acid |

| Acetic acid |

| Pyruvic acid |

| Isobutyric acid |

| 2,6-di-tert-butyl-4-methylphenol (BHT) |

| 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) |

| Phenol (B47542) |

Environmental Factors Influencing Biodegradability

The biodegradability of this compound is significantly influenced by various environmental factors. Studies on the closely related compound 2,6-dichlorophenol (B41786) (2,6-DCP) have shown that temperature, initial contaminant concentration, and the size of the microbial population are critical factors. researchgate.net For instance, the rate of biodegradation of 2,6-DCP was observed to be four times lower at 8°C compared to 20°C. researchgate.net The presence of other organic matter and the availability of oxygen also play a significant role in the breakdown of such phenolic compounds in soil environments. researchgate.net

Research on a specific bacterial strain, Alcaligenes sp. F-3-4, which is capable of degrading 2,6-di-tert-butylphenol (a structurally similar compound), identified optimal conditions for its growth and degradation activity. nih.gov These conditions were a temperature of 37°C and a pH of 7.0. nih.gov The study also noted that the initial concentration of the compound was a crucial factor, with degradation being inhibited at concentrations above 200 mg/L. nih.gov Similarly, Pseudomonas aeruginosa demonstrated efficient degradation of 2,6-di-tert-butylphenol within a pH range of 5-8 and at higher temperatures. researchgate.net These findings suggest that the biodegradation of this compound is likely to be site-specific and dependent on a combination of physical and chemical conditions.

Abiotic Transformation Processes and Metabolite Formation

Abiotic processes, particularly photolysis and oxidation, play a significant role in the transformation of this compound in the environment, leading to the formation of various metabolites.

Photolytic Degradation Mechanisms

Photolytic degradation, or the breakdown of compounds by light, is a key abiotic process for this compound. For the related compound 2,6-di-tert-butylphenol, photolysis is considered a more significant degradation pathway than biodegradation. oecd.org Studies have shown that 2,6-di-tert-butylphenol undergoes rapid primary degradation in water and air through photolytic mechanisms. industrialchemicals.gov.au In one study, the photolysis half-life of 2,6-di-tert-butylphenol in sunlit surface waters was calculated to be 2.41 hours. industrialchemicals.gov.au Another study reported a 71.31% degradation after 24 hours of irradiation. industrialchemicals.gov.au During the photolytic degradation of 2,6-di-tert-butylphenol, it has been observed to transform into 2,5-di-tert-butylphenol. industrialchemicals.gov.au The vapor-phase reaction of 2,6-di-tert-butylphenol with photochemically produced hydroxyl radicals is estimated to have a half-life of about 7.8 hours in the atmosphere. nih.gov

Oxidative Transformation Products in Aqueous Environments

In aqueous environments, this compound can undergo oxidative transformation. A significant transformation product of the related 2,6-di-tert-butylphenol under environmental conditions is 2,6-di-tert-butyl-p-benzoquinone. industrialchemicals.gov.au This product has been observed to form in river water and sediment, particularly at the interface between oxidizing and reducing conditions. industrialchemicals.gov.aunih.gov This quinone derivative is noted to be stable, especially under strong chlorination conditions, suggesting it may persist in the environment. industrialchemicals.gov.au

Bioaccumulation and Bioconcentration Studies

The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk profile.

Uptake and Accumulation in Aquatic Organisms

Studies on analogous compounds indicate a potential for bioaccumulation in aquatic organisms. The octanol-water partition coefficient (log Kow) for 2,6-di-tert-butylphenol is 4.5, which suggests a tendency for the compound to accumulate in fatty tissues. oecd.orgindustrialchemicals.gov.au A measured bioconcentration factor (BCF) of 660 L/kg was reported for 2,6-di-tert-butylphenol in the Golden orfe (Leuciscus idus melanotus). industrialchemicals.gov.au Another study on the green algae Chlorella reported a bioaccumulation factor of 800. nih.gov For the analogue 4-sec-Butyl-2,6-di-tert-butylphenol, predicted BCF values are high, ranging from 2,766 to 90,501 L/kg, indicating a significant potential for concentration in aquatic organisms.

| Compound | Organism | BCF/BAF Value (L/kg) | Reference |

|---|---|---|---|